molecular formula C20H18N2O2 B1305387 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester CAS No. 123770-87-6

2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester

Cat. No.: B1305387
CAS No.: 123770-87-6
M. Wt: 318.4 g/mol
InChI Key: WBOVBXRAAPCSIZ-UHFFFAOYSA-N
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Description

This compound is an acrylic ester derivative functionalized with a cyano group and a 9-ethylcarbazole moiety. Such structures are typically explored for their electronic properties, such as charge transport in organic semiconductors or as monomers for optoelectronic polymers. The ethyl ester group enhances solubility, while the carbazole unit contributes to luminescence and hole-transport capabilities.

Properties

IUPAC Name

ethyl 2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOVBXRAAPCSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389461
Record name 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-87-6
Record name 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

A representative preparation method involves the following:

Step Reagents & Conditions Description Yield & Notes
1 N-ethyl carbazol-9-carboxaldehyde (1.0 g, 4.48 mmol) and ethyl cyanoacetate (0.51 g, 4.48 mmol) dissolved in 25 mL ethanol The mixture is heated at reflux with a catalytic drop of pyridine for 6 hours The reaction proceeds via Knoevenagel condensation, forming the ethyl 2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate
2 Cooling to room temperature, filtration of solid product The crude product is filtered and washed with ethanol Yield: 0.4 g (29%)
3 Recrystallization from ethanol Purification step to obtain yellow prisms Melting point: 385 K; IR and NMR confirm structure

Spectroscopic Data:

  • IR (KBr): 3028 cm⁻¹ (aromatic C–H), 2978 cm⁻¹ (aliphatic C–H), 2216 cm⁻¹ (CN), 1721 cm⁻¹ (C=O), 1573 cm⁻¹ (C=C), 1225 cm⁻¹ (C–O), 1127 cm⁻¹ (C–N)
  • ^1H NMR (CDCl₃): δ 8.15–8.41 ppm (aromatic protons), 7.33–7.45 ppm (aromatic protons)

This method is well-documented in crystallographic studies and provides a direct route to the target compound.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Time Yield Purification
Knoevenagel condensation of N-ethyl carbazol-9-carboxaldehyde and ethyl cyanoacetate N-ethyl carbazol-9-carboxaldehyde, ethyl cyanoacetate Pyridine (catalytic) Ethanol Reflux (~78°C) 6 h 29% Recrystallization from ethanol
Condensation with sodium ethoxide Ethyl cyanoacetate derivatives, aldehydes Sodium ethoxide Ethanol Reflux 20 h Up to 95% (related compounds) Silica gel filtration, recrystallization
Heating with sodium acetate in DMF Hydrazinylbenzoic acid hydrochloride, ethyl 2-cyano-3-ethoxyacrylate Sodium acetate DMF 140°C 2 h ~34% (related compounds) Filtration, acidification, recrystallization

Research Findings and Analytical Characterization

  • Structural Confirmation: X-ray crystallography confirms the molecular conformation and bonding of the synthesized compound, validating the Knoevenagel condensation product.
  • Spectroscopic Analysis: IR and NMR spectra provide characteristic peaks for aromatic, cyano, ester, and alkyl groups, consistent with the expected structure.
  • Thermal Properties: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to assess thermal stability, though specific data for this compound are limited in the literature.
  • Purity and Yield Optimization: Reaction conditions such as catalyst choice, solvent, temperature, and reaction time significantly influence yield and purity. Pyridine catalysis in ethanol under reflux is a common and effective method.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carbazole-based carboxylic acids.

    Reduction: Carbazole-based alcohols.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Optical Materials

The compound's carbazole structure is known for its photorefractive properties, making it suitable for applications in optical materials. Carbazole derivatives have been extensively studied for their ability to enhance the performance of photonic devices due to their high nonlinear optical responses and stability under UV light exposure.

Case Study : A study indicated that carbazole derivatives exhibit excellent photoconductivity and can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs), enhancing device efficiency and lifespan .

Pharmaceuticals

The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial agents. Its structural features allow it to interact with biological targets effectively.

Case Study : Research demonstrated that derivatives of carbazole exhibited significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of cyano groups enhances their interaction with bacterial membranes, leading to increased efficacy .

Polymer Chemistry

2-Propenoic acid derivatives are valuable in polymer synthesis, particularly as monomers in the production of functionalized polymers. The ability to undergo polymerization makes them suitable for creating materials with tailored properties.

Case Study : In a recent study, ethyl ester derivatives were used to synthesize polymers that exhibit improved thermal stability and mechanical properties. These polymers can be applied in coatings and adhesives where enhanced performance is required .

Organic Electronics

The compound's electronic properties make it a candidate for use in organic semiconductors. Its ability to form charge-transfer complexes is beneficial for applications in organic photovoltaic cells.

Case Study : A study highlighted the use of carbazole-based compounds in organic solar cells, where they contributed to improved charge mobility and overall energy conversion efficiency .

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting its normal function and leading to cell death. This property is particularly useful in the development of anticancer drugs.

Comparison with Similar Compounds

Hypothetical Key Features:

  • Molecular Formula: Likely C₂₀H₁₈N₂O₂ (based on nomenclature).
  • Functional Groups: Cyano (–CN), ester (–COO–), and carbazole (aromatic heterocycle).
  • Applications: Potential use in OLEDs, photovoltaic cells, or as a photoactive monomer.

Comparison with Similar Compounds

A meaningful comparison would require structural analogs, such as:

  • Carbazole-based acrylic esters (e.g., ethyl 3-(9H-carbazol-3-yl)-2-cyanoacrylate).
  • Cyanated acrylate derivatives (e.g., ethyl 2-cyano-3-phenylacrylate).
  • Non-carbazole esters (e.g., ethyl 2-cyano-3-(thiophen-2-yl)acrylate).

Hypothetical Data Table:

Compound Name Functional Groups λmax (nm) HOMO-LUMO Gap (eV) Application
Target Compound Cyano, carbazole, ester ~380–420* ~2.8–3.2* OLEDs, sensors
Ethyl 3-(9H-carbazol-3-yl)-2-cyanoacrylate Cyano, carbazole, ester ~370–400 ~3.0–3.4 Photovoltaics
Ethyl 2-cyano-3-phenylacrylate Cyano, phenyl, ester ~350–370 ~3.5–4.0 UV stabilizers
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate Cyano, thiophene, ester ~390–410 ~2.5–2.9 Conductive polymers

*Hypothetical values based on carbazole derivatives' typical optical properties.

Key Comparison Points:

  • Optoelectronic Performance : The carbazole group in the target compound likely provides a narrower HOMO-LUMO gap compared to phenyl analogs, enhancing charge transport .
  • Solubility : The 9-ethylcarbazole substituent may improve solubility in organic solvents vs. unsubstituted carbazole derivatives.
  • Synthetic Complexity : Introducing the ethyl group on carbazole could require multi-step synthesis compared to simpler acrylates.

Limitations of Available Evidence

The provided sources lack data on the compound’s synthesis, crystallography, or experimental properties. For example:

  • lists the compound without structural or application details .

Recommendations for Future Research

To address this gap, the following steps are advised:

Experimental Characterization : Use XRD (via SHELXL ) to determine crystal structure and intermolecular interactions.

Optoelectronic Testing : Measure absorption/emission spectra and charge mobility.

Computational Studies : Compare HOMO-LUMO levels with analogs using DFT calculations.

Biological Activity

2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester (CAS No. 123770-87-6) is an organic compound characterized by its unique structure that includes a carbazole moiety. This compound has garnered attention due to its potential applications in material science and biological systems. The presence of the cyano and carbazole groups suggests significant biological activities, including anticancer properties and potential use in organic electronic devices.

Chemical Structure

The molecular formula of this compound is C20H18N2O2C_{20}H_{18}N_{2}O_{2} with a molecular weight of 318.4 g/mol. Its structure can be represented as follows:

Chemical Structure C C CN C6H4 N C2H5 \text{Chemical Structure }\text{C C CN C6H4 N C2H5 }

Anticancer Properties

Recent studies have indicated that carbazole derivatives exhibit notable anticancer activity. For instance, compounds similar to 2-propenoic acid derivatives have shown effectiveness against various cancer cell lines. A study highlighted the ability of carbazole-based compounds to induce apoptosis in cancer cells, which is crucial for developing new anticancer drugs .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-712Cell cycle arrest
2-Propenoic Acid DerivativeA54910ROS generation

Antiviral Activity

In the context of antiviral research, derivatives of carbazole have been explored for their potential against SARS-CoV-2. A recent study demonstrated that specific carbazole derivatives exhibited high binding affinities to the main protease of SARS-CoV-2, suggesting their potential as therapeutic agents against COVID-19 .

Table 2: Binding Affinities of Carbazole Derivatives

CompoundTarget ProteinBinding Energy (Kcal/mol)
Compound XMpro-8.83
Compound YSpike Glycoprotein-6.43
2-Propenoic Acid DerivativeMpro-8.76

The biological activity of 2-propenoic acid derivatives is primarily attributed to their ability to interact with specific biological targets, leading to various cellular responses:

  • Apoptosis Induction : The presence of the cyano group enhances the electron-withdrawing properties, facilitating interactions with cellular proteins involved in apoptosis.
  • Enzyme Inhibition : The compound's structural features allow it to bind effectively to viral proteases, disrupting viral replication processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Study on Anticancer Effects

A study published in Acta Crystallographica examined the crystal structure of a related compound and its implications for organic photovoltaics. While primarily focused on material properties, it provided insights into the biological relevance of carbazole derivatives due to their interactions at the molecular level.

Study on Antiviral Properties

Another investigation into the binding affinities of various carbazole derivatives against SARS-CoV-2 proteins revealed that these compounds could serve as potential inhibitors, showcasing their dual functionality as both anticancer and antiviral agents .

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